molecular formula C13H19BrClNO B1374527 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-05-2

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374527
CAS No.: 1220032-05-2
M. Wt: 320.65 g/mol
InChI Key: JDBRYOQJXVCUIV-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound is characterized by the presence of a piperidine ring and a bromophenoxyethyl group, making it a valuable molecule for various scientific applications.

Preparation Methods

The synthesis of 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves several steps:

    Reaction of 4-bromophenol with bromoethane: This step produces 2-(4-bromophenoxy) ethyl bromide.

    Reaction with piperidine: The product from the first step is then reacted with piperidine to generate N-(2-(4-bromophenoxy) ethyl) piperidine.

Chemical Reactions Analysis

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure and have similar chemical properties.

    Bromophenoxy Compounds: These compounds contain the bromophenoxy group and exhibit similar reactivity.

    Unique Features: The combination of the piperidine ring and the bromophenoxyethyl group makes this compound unique in its chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBRYOQJXVCUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-05-2
Record name Piperidine, 2-[2-(4-bromophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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